3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrazine core. This compound is of interest in various fields of research, including medicinal chemistry, due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as imidazo[1,5-a]pyrazine derivatives and trifluoromethylating agents.
Reaction Conditions: The trifluoromethylation reaction is often carried out under acidic conditions, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the formation of the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols
Reduction Products: Alcohols or amines
Substitution Products: Various substituted imidazo[1,5-a]pyrazines
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .
Mode of Action
As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .
Biochemical Pathways
The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .
Result of Action
The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .
Action Environment
The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules in organic synthesis.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyrazine derivatives: These compounds share a similar core structure but lack the trifluoromethyl group.
Trifluoromethylated benzene derivatives: These compounds have a trifluoromethyl group attached to a benzene ring, differing in the core structure.
Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride is unique due to the combination of the trifluoromethyl group and the imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties compared to similar compounds.
Activité Biologique
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride (CAS: 1358784-11-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C7H9ClF3N3
- Molecular Weight : 227.62 g/mol
- Purity : ≥ 95%
- IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
- CAS Number : 1358784-11-8
Biological Activity Overview
Research indicates that 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride exhibits various biological activities, particularly in the field of oncology and diabetes management.
Anticancer Activity
A study evaluated the anticancer properties of related compounds derived from the imidazo[1,5-a]pyrazine scaffold. The results demonstrated that certain derivatives showed significant antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7 exhibited an IC50 range of 6.587 to 11.10 µM against HT-29 cells. Mechanistic studies revealed that RB7 induced apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, ultimately activating Caspase 3 and leading to cell death .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Another important aspect of this compound is its role as a pharmaceutical intermediate for sitagliptin, a DPP-4 inhibitor used in diabetes treatment. DPP-4 inhibitors are crucial for enhancing insulin secretion and lowering blood glucose levels. The synthesis method of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride has been optimized to facilitate its production for use in sitagliptin formulations .
Synthesis Methods
The synthesis of this compound involves several steps that ensure high purity and yield. A typical synthetic route includes:
- Reagents : Ethanol and hydrazine hydrate are mixed with 2-chloropyrazine.
- Reaction Conditions : The mixture is heated to approximately 58 °C for several hours.
- Purification : Post-reaction purification involves extraction with organic solvents such as methylene dichloride followed by recrystallization techniques to achieve the desired purity levels.
This method is noted for its simplicity and efficiency in producing high-quality intermediates suitable for pharmaceutical applications .
Case Study 1: Anticancer Efficacy
In a recent study published in Molbank, a series of imidazo[1,5-a]pyrazine derivatives were synthesized and tested for their anticancer properties. Compound RB7 was highlighted for its ability to induce apoptosis in HT-29 colon cancer cells at concentrations as low as 8.18 µM. This study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: DPP-4 Inhibition
Research on the synthesis of related triazole derivatives indicated that modifications to the imidazo[1,5-a]pyrazine structure can yield potent DPP-4 inhibitors. These findings suggest that further exploration into trifluoromethylated derivatives could lead to new therapeutic agents for managing type 2 diabetes .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZQOTCIQIQNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.